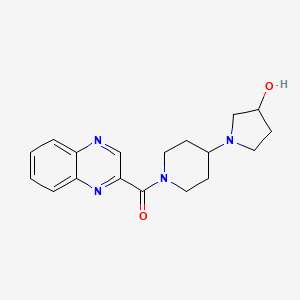
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, commonly known as FSCPX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSCPX is a selective antagonist for a specific subtype of adenosine receptors, known as the A1 receptor. Adenosine receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including the regulation of sleep, pain perception, and cardiovascular function. FSCPX has been shown to have potential applications in the study of these processes, as well as in the development of new drugs for the treatment of various conditions.
Mécanisme D'action
FSCPX is a selective antagonist for the A1 subtype of adenosine receptors. Antagonists are compounds that bind to receptors and block their normal function. In the case of FSCPX, it binds specifically to A1 receptors and prevents the binding of adenosine, which is the natural ligand for these receptors. By blocking the activity of A1 receptors, FSCPX can help researchers understand the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
FSCPX has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, in studies of cardiovascular function, FSCPX has been shown to increase blood pressure and heart rate by blocking the activity of A1 receptors. In studies of pain perception, FSCPX has been shown to reduce sensitivity to painful stimuli by blocking the activity of A1 receptors. In studies of sleep regulation, FSCPX has been shown to disrupt normal sleep patterns by blocking the activity of A1 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FSCPX in lab experiments is its specificity for the A1 subtype of adenosine receptors. This allows researchers to selectively block the activity of these receptors without affecting other receptor subtypes. However, a limitation of using FSCPX is that it may have off-target effects on other receptors or enzymes, which could confound the results of experiments.
Orientations Futures
There are many potential future directions for research involving FSCPX. One area of interest is the development of new drugs that target A1 receptors for the treatment of various conditions, such as hypertension, pain, and sleep disorders. Another area of interest is the study of the role of A1 receptors in other physiological processes, such as cognition and memory. Additionally, researchers may investigate the potential of FSCPX as a tool for studying other receptor subtypes or for developing new imaging agents for use in diagnostic imaging.
Méthodes De Synthèse
FSCPX can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of FSCPX typically begins with the reaction of 4-fluorobenzenesulfonyl chloride with thiazol-2-amine to form the intermediate compound 4-fluorobenzenesulfonyl-thiazol-2-yl-amine. This compound is then reacted with piperidine-4-carboxylic acid to form FSCPX.
Applications De Recherche Scientifique
FSCPX has been used in a variety of scientific research applications, particularly in the study of adenosine receptors and their role in various physiological processes. For example, FSCPX has been used to study the role of A1 receptors in the regulation of cardiovascular function, including blood pressure and heart rate. FSCPX has also been used to study the role of adenosine receptors in pain perception and sleep regulation.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCFTGSGRIZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2845444.png)




![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)




![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)
![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)

